An In-depth Technical Guide to the Physical Properties of 4-chloro-1-methyl-1H-imidazole
An In-depth Technical Guide to the Physical Properties of 4-chloro-1-methyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-chloro-1-methyl-1H-imidazole is a substituted imidazole derivative of significant interest in medicinal chemistry and drug development. The unique arrangement of the chloro and methyl groups on the imidazole ring imparts specific physicochemical properties that influence its reactivity, bioavailability, and potential as a scaffold in the design of novel therapeutic agents. Understanding these fundamental physical properties is paramount for its effective utilization in synthesis, formulation, and biological screening. This guide provides a comprehensive overview of the core physical characteristics of 4-chloro-1-methyl-1H-imidazole, supported by experimental data and established scientific principles.
Molecular Identity and Structure
The foundational step in characterizing any chemical compound is to establish its molecular identity. The structural representation and key identifiers for 4-chloro-1-methyl-1H-imidazole are detailed below.
| Identifier | Value | Source |
| IUPAC Name | 4-chloro-1-methyl-1H-imidazole | N/A |
| CAS Number | 4897-21-6 | [1] |
| Molecular Formula | C₄H₅ClN₂ | [1] |
| Molecular Weight | 116.55 g/mol | [2][3][4] |
| Canonical SMILES | CN1C=C(N=C1)Cl | N/A |
The structural arrangement of 4-chloro-1-methyl-1H-imidazole, with the methyl group at the N1 position and the chloro group at the C4 position, is a key determinant of its physical and chemical behavior. This specific substitution pattern distinguishes it from its isomers, such as 5-chloro-1-methyl-1H-imidazole and 2-chloro-1-methyl-1H-imidazole, which will exhibit different properties.
Core Physical Properties
The physical state, thermal behavior, and solubility of a compound are critical parameters for its handling, purification, and formulation. While specific experimental data for 4-chloro-1-methyl-1H-imidazole is not abundantly available in the public domain, we can infer its likely properties based on related structures and general principles of organic chemistry.
Melting and Boiling Points
The melting and boiling points provide insight into the strength of intermolecular forces. For comparison, the physical properties of several related imidazole derivatives are presented below.
| Compound | Melting Point (°C) | Boiling Point (°C) |
| 1-Methylimidazole | -6 | 198 |
| 4-Methylimidazole | 56 | 263 |
| 4-Chloro-1H-imidazole | 118-121 | N/A |
| 4-(Chloromethyl)-1-methyl-1H-imidazole | N/A | 285 |
Data sourced from[1][5][6][7][8][9][10].
Based on these comparisons, 4-chloro-1-methyl-1H-imidazole is expected to be a solid at room temperature with a melting point likely falling between that of 4-methylimidazole and 4-chloro-1H-imidazole. Its boiling point is anticipated to be significantly higher than that of 1-methylimidazole due to the presence of the polar chloro substituent, which increases intermolecular dipole-dipole interactions.
Density
The density of a compound is a measure of its mass per unit volume. For 4-(chloromethyl)-1-methyl-1H-imidazole, a related compound, the density is reported as 1.20 g/cm³[6]. It is plausible that the density of 4-chloro-1-methyl-1H-imidazole would be in a similar range.
Solubility Profile
The solubility of a molecule is governed by the principle of "like dissolves like." The presence of the polar imidazole ring and the chloro group suggests that 4-chloro-1-methyl-1H-imidazole will exhibit some solubility in polar solvents. However, the presence of the methyl group and the overall molecular size will also influence its solubility in nonpolar organic solvents.
A qualitative assessment suggests the following solubility profile:
-
Water: Likely sparingly soluble. The imidazole nitrogen atoms can participate in hydrogen bonding, but the overall hydrophobicity is increased by the methyl group and the chloro substituent.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): Expected to be soluble due to the potential for hydrogen bonding and dipole-dipole interactions.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Expected to be soluble due to favorable dipole-dipole interactions.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Expected to have low solubility.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of chemical compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for determining the carbon-hydrogen framework of a molecule. For 4-chloro-1-methyl-1H-imidazole, the following characteristic signals would be expected:
-
¹H NMR:
-
A singlet for the N-methyl protons.
-
Two distinct signals in the aromatic region for the two imidazole ring protons. The chemical shifts of these protons will be influenced by the electron-withdrawing effect of the chloro group and the electron-donating effect of the methyl group.
-
-
¹³C NMR:
-
A signal for the N-methyl carbon.
-
Three distinct signals for the three imidazole ring carbons. The carbon atom attached to the chlorine will be significantly downfield.
-
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 4-chloro-1-methyl-1H-imidazole is expected to show characteristic absorption bands for:
-
C-H stretching vibrations of the methyl group and the imidazole ring.
-
C=N and C=C stretching vibrations within the imidazole ring.
-
C-Cl stretching vibration.
For the related compound 4-chloro-1H-imidazole, the infrared spectrum is stated to conform to its structure[5].
Experimental Methodologies for Physical Property Determination
To ensure the scientific integrity of the data, standardized experimental protocols must be followed for the determination of physical properties.
Melting Point Determination
The melting point of a solid organic compound can be accurately determined using a capillary melting point apparatus[12].
Protocol:
-
Finely powder a small amount of the crystalline sample.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block at a steady and slow rate (approximately 1-2 °C per minute) near the expected melting point.
-
Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range represents the melting point of the substance.
Caption: Workflow for Melting Point Determination.
Boiling Point Determination
For liquid compounds, the boiling point can be determined using a micro-boiling point or distillation method[13][14][15].
Protocol (Micro-Boiling Point):
-
Place a small amount of the liquid sample into a fusion tube.
-
Invert a sealed capillary tube into the liquid.
-
Attach the fusion tube to a thermometer.
-
Heat the assembly in a suitable heating bath (e.g., a Thiele tube filled with mineral oil).
-
Observe for a steady stream of bubbles emerging from the capillary tube.
-
Remove the heat and allow the apparatus to cool slowly.
-
The temperature at which the liquid just begins to enter the capillary tube is the boiling point.
Caption: Workflow for Micro-Boiling Point Determination.
Solubility Assessment
A standardized shake-flask method can be employed to determine the solubility of the compound in various solvents[16].
Protocol:
-
Add an excess amount of the solid compound to a known volume of the solvent in a sealed vial.
-
Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Allow any undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant.
-
Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).
-
Calculate the solubility in units such as g/L or mol/L.
Caption: Workflow for Solubility Assessment.
Conclusion
The physical properties of 4-chloro-1-methyl-1H-imidazole are fundamental to its application in research and development. While comprehensive experimental data for this specific isomer remains somewhat elusive in readily accessible literature, this guide provides a robust framework for understanding its expected characteristics based on the properties of analogous compounds and established chemical principles. The provided experimental protocols offer a clear path for researchers to determine these properties with scientific rigor, ensuring data integrity and facilitating the advancement of projects utilizing this versatile chemical entity.
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